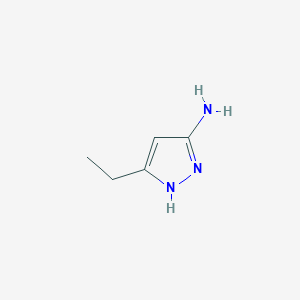

3-ethyl-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-ethyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDGPQLEVYSXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621279 | |

| Record name | 5-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-24-1 | |

| Record name | 5-Ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-ethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-ethyl-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details a reliable synthetic pathway, presents thorough characterization data, and offers visual aids to elucidate the experimental workflow and reaction mechanism.

Introduction

This compound belongs to the aminopyrazole class of compounds, which are prominent scaffolds in a wide range of biologically active molecules. The unique arrangement of nitrogen atoms and the presence of an amino group make these structures versatile for creating diverse chemical libraries for drug discovery programs. Their utility spans various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide offers a detailed protocol for the preparation of this compound, starting from readily available precursors, and provides a complete spectroscopic and physical characterization of the final compound.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-oxopentanenitrile, via a Claisen-type condensation. This is followed by the cyclization of the β-ketonitrile with hydrazine hydrate to yield the target aminopyrazole.

Step 1: Synthesis of 3-Oxopentanenitrile

3-Oxopentanenitrile is synthesized by the reaction of ethyl propionate with acetonitrile in the presence of a strong base, such as sodium ethoxide[1][2].

Reaction Scheme:

Caption: A step-by-step workflow for the synthesis and purification of 3-oxopentanenitrile.

Step 2: Synthesis of this compound

The target compound is synthesized by the cyclocondensation of 3-oxopentanenitrile with hydrazine hydrate.[3]

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 equivalent) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add water and stir. The product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

If a solid precipitates, filter, wash with cold water, and dry. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain pure this compound.

Data Presentation: Synthesis of this compound

| Parameter | Value |

| Reactants | 3-Oxopentanenitrile, Hydrazine hydrate |

| Solvent | Ethanol |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Purification | Recrystallization or Column Chromatography |

| Typical Yield | 80-90% |

Experimental Workflow: Synthesis of this compound

Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization of this compound

The structure and purity of the synthesized this compound were confirmed by various spectroscopic methods and physical constant determination.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 48-50 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ) and Multiplicity:

-

δ 1.08 (t, 3H, J = 7.6 Hz, -CH₂CH ₃)

-

δ 2.35 (q, 2H, J = 7.6 Hz, -CH ₂CH₃)

-

δ 4.95 (s, 1H, pyrazole-H )

-

δ 5.50 (br s, 2H, -NH ₂)

-

δ 10.80 (br s, 1H, pyrazole-NH )

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Solvent: DMSO-d₆

-

Chemical Shifts (δ):

-

δ 13.5 (-CH₂C H₃)

-

δ 21.8 (-C H₂CH₃)

-

δ 95.2 (C 4-H)

-

δ 150.5 (C 3-Et)

-

δ 158.0 (C 5-NH₂)

-

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3350-3150 (broad) | N-H stretching (amine and pyrazole) |

| 2965, 2870 | C-H stretching (aliphatic) |

| 1630 | N-H bending (scissoring) |

| 1580 | C=N stretching |

| 1500 | C=C stretching (pyrazole ring) |

MS (Mass Spectrometry)

-

Method: Electron Ionization (EI)

-

m/z (relative intensity %):

-

111 (M⁺, 100%)

-

96 ([M-CH₃]⁺)

-

82 ([M-C₂H₅]⁺)

-

Reaction Mechanism

The formation of the pyrazole ring proceeds through a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

Caption: The reaction mechanism for the formation of this compound.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis of this compound. The provided experimental protocols are straightforward and scalable, making them suitable for both academic research and industrial applications. The comprehensive characterization data, including ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry, confirms the structure and purity of the final product. The versatility of this compound as a building block in the synthesis of more complex molecules underscores its importance in the field of drug discovery and development. This guide serves as a valuable resource for chemists seeking to prepare and utilize this important heterocyclic intermediate.

References

An In-depth Technical Guide to 3-ethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthesis protocol, and the general biological context of 3-ethyl-1H-pyrazol-5-amine (CAS: 1904-24-1). This document is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, chemical synthesis, and drug discovery.

Core Physicochemical Properties

This compound, also known as 5-ethyl-1H-pyrazol-3-amine, is a heterocyclic organic compound.[1] Its core structure consists of a five-membered pyrazole ring substituted with an ethyl group and an amine group. While extensive experimental data for this specific molecule is not widely published, its properties can be estimated through computational models, which are summarized below.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes the key computed and available data for this compound.

| Property | Value | Source |

| IUPAC Name | 5-ethyl-1H-pyrazol-3-amine | PubChem[1] |

| Molecular Formula | C₅H₉N₃ | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1] |

| CAS Number | 1904-24-1 | PubChem[1] |

| Monoisotopic Mass | 111.079647300 Da | PubChem[1] |

| Predicted XlogP | 0.7 | PubChem[1][2] |

| SMILES | CCC1=CC(=NN1)N | PubChem[1] |

| InChI Key | AXDGPQLEVYSXNL-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 54.7 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Note: Most properties listed are computationally derived and should be confirmed through experimental analysis.

Experimental Protocols: Synthesis and Characterization

2.1. Proposed Synthesis of this compound

The synthesis can be achieved via the cyclization of 3-oxopentanenitrile with hydrazine hydrate.

Reactants:

-

3-Oxopentanenitrile (Propionylacetonitrile)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Solvent (e.g., Ethanol, Methanol)

-

Acid or Base catalyst (optional, reaction can proceed thermally)

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 to 1.2 equivalents) dropwise at room temperature. The addition may be exothermic, and cooling might be necessary to maintain a controlled temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

2.2. Methods for Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure, showing characteristic shifts for the ethyl group protons, the pyrazole ring protons, and the amine protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for N-H stretching of the amine and the pyrazole ring, as well as C-H and C=C bonds.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Biological and Drug Development Context

While specific biological activities for this compound have not been extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Notably, 5-aminopyrazoles are recognized for their potential as anti-inflammatory and anticancer agents. They serve as versatile building blocks for synthesizing more complex molecules, including kinase inhibitors, which are crucial in oncology research. For example, derivatives of aminopyrazoles have been investigated as inhibitors for various kinases, playing a role in cell signaling pathways related to proliferation and migration.

Therefore, this compound represents a valuable starting material or fragment for the development of novel therapeutic agents targeting a variety of diseases. Its physicochemical properties make it a suitable candidate for further chemical modification and inclusion in drug discovery screening libraries.

References

Spectral Analysis of 3-ethyl-1H-pyrazol-5-amine: A Technical Guide

This technical guide provides an in-depth analysis of the spectral characteristics of 3-ethyl-1H-pyrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure

IUPAC Name: 5-ethyl-1H-pyrazol-3-amine[1] Molecular Formula: C₅H₉N₃[1] Molecular Weight: 111.15 g/mol [1] Structure:

Figure 1. Chemical structure of this compound.

The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is substituted with an ethyl group at position 3 and an amine group at position 5. The presence of these functional groups gives rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] The expected ¹H and ¹³C NMR spectral data for this compound are summarized below. Chemical shifts are influenced by the solvent, and for pyrazoles, can be affected by protonation and hydrogen bonding.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -CH₂CH₃ |

| ~2.5 | Quartet | 2H | -CH₂ CH₃ |

| ~5.4 | Singlet | 1H | C4-H |

| ~4.0-5.0 (broad) | Singlet | 2H | -NH₂ |

| ~9.0-11.0 (broad) | Singlet | 1H | N-H |

Note: The chemical shifts for NH and NH₂ protons are highly variable and depend on solvent, concentration, and temperature. They may also exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~13 | -CH₂CH₃ |

| ~22 | -CH₂ CH₃ |

| ~85-95 | C 4 |

| ~150 | C 5-NH₂ |

| ~160 | C 3-Ethyl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the key vibrational modes are associated with N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3500 | Medium, Broad | N-H stretching (amine and pyrazole NH) |

| 2850-2960 | Medium | C(sp³)-H stretching (ethyl group) |

| ~3050 | Weak | C(sp²)-H stretching (pyrazole ring) |

| 1580-1650 | Medium-Strong | N-H bending (scissoring) of the primary amine[4] |

| 1500-1600 | Medium-Strong | C=N and C=C stretching of the pyrazole ring[5] |

| 1350-1470 | Medium | C-H bending (ethyl group) |

| 1250-1340 | Medium-Strong | C-N stretching (aromatic amine)[4] |

Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[4] The pyrazole N-H stretch will also appear in this region, likely as a broader absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[2] For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of 111.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 111 | [C₅H₉N₃]⁺ | Molecular Ion (M⁺) |

| 96 | [M - CH₃]⁺ | Loss of a methyl radical |

| 82 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage) |

| 68 | [M - CH₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide |

The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the molecular weight of 111 for C₅H₉N₃.

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for pyrazoles as it can help in observing exchangeable protons like N-H.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).[5]

IR Spectroscopy Protocol

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental absorptions.

-

Sample Spectrum: Record the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).[7]

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[8]

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized chemical compound.

Caption: Workflow for Synthesis and Spectral Analysis.

Logical Flow for Structure Elucidation

This diagram shows the logical process of using data from different spectroscopic techniques to confirm the molecular structure.

Caption: Logic for Spectroscopic Structure Confirmation.

References

- 1. This compound | C5H9N3 | CID 21991095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. zefsci.com [zefsci.com]

An In-depth Technical Guide to 5-Amino-3-ethyl-1H-pyrazole (CAS Number: 1904-24-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-ethyl-1H-pyrazole, identified by the CAS number 1904-24-1, is a heterocyclic amine belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for 5-Amino-3-ethyl-1H-pyrazole. While a definitive link to a specific biological target for this exact compound is not firmly established in publicly available literature, this guide also explores a potential, though unconfirmed, association with thromboxane synthase inhibition and details relevant experimental protocols.

Chemical Structure and Properties

The chemical structure of 5-Amino-3-ethyl-1H-pyrazole consists of a five-membered pyrazole ring with an amino group at position 5 and an ethyl group at position 3.

Molecular Formula: C₅H₉N₃[1]

Molecular Weight: 111.15 g/mol [1][2]

The key physicochemical properties of 5-Amino-3-ethyl-1H-pyrazole are summarized in the table below. It is important to note that some of the available data is predicted.

| Property | Value | Source |

| Appearance | White powder | [3] |

| Boiling Point | 313.758 °C at 760 mmHg | [2] |

| Density | 1.157 g/cm³ | [2] |

| Flash Point | 169.301 °C | [2] |

| Refractive Index | 1.593 | [2] |

| LogP | 1.13550 | [2] |

| pKa | (Predicted) | Not Available |

| Solubility | Not Available |

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazoles can be achieved through various synthetic routes. A common and established method involves the condensation of a β-ketonitrile with hydrazine or its derivatives. For the synthesis of 5-Amino-3-ethyl-1H-pyrazole, a plausible route would involve the reaction of 3-oxopentanenitrile with hydrazine hydrate.

General Experimental Protocol for the Synthesis of 5-Aminopyrazoles:

This protocol describes a general method for the synthesis of 5-aminopyrazoles from β-ketonitriles and can be adapted for the synthesis of 5-Amino-3-ethyl-1H-pyrazole.

Materials:

-

β-ketonitrile (e.g., 3-oxopentanenitrile)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as catalyst)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve the β-ketonitrile in a suitable solvent such as ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution. A slight molar excess of hydrazine hydrate may be used.

-

Optionally, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is then taken up in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to neutralize any acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated.

-

The crude product is then purified by recrystallization from a suitable solvent or solvent mixture to yield the pure 5-aminopyrazole.

References

A Comprehensive Technical Guide on the Biological Activities of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of novel pyrazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented is collated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pyrazole and its derivatives represent a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is a versatile scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4][5] The pyrazole ring is a key component in several commercially available drugs, highlighting its therapeutic potential.[5] Researchers continue to explore the synthesis of novel pyrazole derivatives to discover new therapeutic agents with improved efficacy and reduced side effects.[6][7] This guide focuses on the antimicrobial, anticancer, and anti-inflammatory activities of these promising compounds.

Antimicrobial Activity of Pyrazole Derivatives

Novel pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3][8] The emergence of antibiotic-resistant strains has intensified the search for new classes of antimicrobial compounds, and pyrazoles have emerged as a promising area of research.[3]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected novel pyrazole derivatives against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 - 125 | [3] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Candida albicans | 2.9 - 7.8 | [3] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | Aspergillus niger | 1 | [5] |

Experimental Protocols: Antimicrobial Screening

1.2.1. Agar Diffusion Method

The in vitro antimicrobial screening of newly synthesized pyrazole derivatives is commonly performed using the agar diffusion method.[3]

-

Microbial Strains: Cultures of fungal strains such as Candida albicans (ATCC 10231) and Aspergillus niger (ATCC 16404), and bacterial strains including Gram-positive bacteria like Staphylococcus aureus (ATCC 29213) and Bacillus subtilis (ATCC 6051), and Gram-negative bacteria like Klebsiella pneumoniae (ATCC 700603) and Escherichia coli (ATCC 25922) are used.[3]

-

Procedure:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells are created in the agar using a sterile cork borer.

-

A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.

-

Standard antibiotics (e.g., Chloramphenicol) and antifungals (e.g., Clotrimazole) are used as positive controls.[3]

-

The plates are incubated under appropriate conditions for microbial growth.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each well.[8]

-

Visualization: Antimicrobial Screening Workflow

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have been extensively investigated for their potential as anticancer agents.[9] They have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.[10][11]

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [11][12] |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [11][12] |

| 5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione (1d) | Leukemia | Leukemia | 0.69 - 3.35 | [13] |

| Coumarin Pyrazole Hybrid (P-03) | A549 | Lung Cancer | 13.5 | [14] |

| Celecoxib | MCF-7 | Breast Cancer | 25.2 - 37.2 | [10] |

| Celecoxib | HCT-116 | Colon Cancer | ~37 | [10] |

Experimental Protocols: Anticancer Assays

2.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[10]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[10]

-

Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and a vehicle control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The cell viability is calculated as a percentage relative to the control.

-

2.2.2. Cell Cycle Analysis

Flow cytometry is used to analyze the effect of pyrazole derivatives on the cell cycle distribution.

-

Procedure:

-

Cell Treatment and Harvesting: Cells are treated with the pyrazole derivative and then harvested.[10]

-

Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membranes.[10]

-

Staining: The fixed cells are resuspended in a staining solution containing propidium iodide (PI) and RNase A.[10]

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10]

-

Visualization: Anticancer Assay Workflows

Anti-inflammatory Activity of Pyrazole Derivatives

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][15] This selectivity can lead to a reduction in the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[6]

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected pyrazole derivatives.

| Compound | Assay | Activity | Reference |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [6] |

| 3,5-diarylpyrazole | COX-2 Inhibition | IC50 = 0.01 µM | [6] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX Inhibition | IC50 = 0.03 µM (COX-2), 0.12 µM (5-LOX) | [6] |

| FR140423 | COX-2 Inhibition | 150 times more selective for COX-2 than COX-1 | [15] |

| Pyrazole derivatives | Carrageenan-induced paw edema | 65–80% reduction in edema at 10 mg/kg | [6] |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide | Carrageenan-induced rat paw edema | 70-78% inhibition at 3 hours | [16] |

Experimental Protocols: Anti-inflammatory Assays

3.2.1. Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[7]

-

Procedure:

-

Animal Grouping: Rats are divided into control and experimental groups.

-

Compound Administration: The test pyrazole derivative is administered orally to the experimental groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[6]

-

Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

-

3.2.2. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Procedure:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The enzymes are incubated with the test pyrazole derivative at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The production of prostaglandin E2 (PGE2), a product of the COX reaction, is measured using methods like ELISA.

-

The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is determined.[15]

-

Visualization: Anti-inflammatory Mechanisms and Workflows

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives is often achieved through well-established chemical reactions.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and versatile method for preparing substituted pyrazoles.[17]

-

Reaction: It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[17]

-

Mechanism: The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[18]

-

Conditions: The reaction is usually catalyzed by an acid and can be carried out in a suitable solvent like ethanol under reflux.[18]

Visualization: General Synthesis Workflow

Conclusion

Novel pyrazole derivatives continue to be a focal point in medicinal chemistry due to their broad spectrum of biological activities. The data and protocols summarized in this guide highlight their significant potential as antimicrobial, anticancer, and anti-inflammatory agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents.

References

- 1. chim.it [chim.it]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. srrjournals.com [srrjournals.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tautomeric Forms of 3-ethyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the tautomeric forms of 3-ethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the phenomenon of annular prototropic tautomerism, this compound exists as a dynamic equilibrium between two primary forms: This compound and 5-ethyl-1H-pyrazol-3-amine . Understanding the factors that govern this equilibrium, the relative stabilities of the tautomers, and their distinct spectroscopic signatures is critical for rational drug design, synthesis, and characterization. This document summarizes the theoretical underpinnings of this tautomerism, presents relevant quantitative data from analogous systems and computational models, provides detailed experimental protocols for analysis, and offers visualizations of key concepts.

Introduction to Tautomerism in this compound

Prototropic tautomerism is a chemical equilibrium between two readily interconvertible constitutional isomers that differ in the position of a proton and the location of a double bond. In N-unsubstituted pyrazoles, such as this compound, the most significant form of tautomerism is annular prototropic tautomerism. This involves a 1,2-proton shift between the two adjacent nitrogen atoms of the pyrazole ring.

This rapid and reversible interconversion leads to a dynamic equilibrium between the this compound (the "5-amino" tautomer) and the 5-ethyl-1H-pyrazol-3-amine (the "3-amino" tautomer). While side-chain tautomerism to form imino species is theoretically possible, experimental and computational studies on 3(5)-aminopyrazoles overwhelmingly indicate that the amino tautomers are significantly more stable and are the predominant species observed.[1]

The position of this equilibrium is not static and is influenced by a variety of factors, including:

-

Electronic Effects of Substituents: The nature of the substituent on the pyrazole ring plays a crucial role. Electron-donating groups, such as the ethyl group in the target molecule, tend to favor the tautomer where the substituent is at the 3-position (the 5-ethyl-1H-pyrazol-3-amine form).[2]

-

Solvent Polarity: The polarity of the solvent can influence the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.

-

Temperature: Changes in temperature can shift the equilibrium, and low-temperature studies are often necessary to slow the interconversion for individual tautomer characterization by NMR.[3]

-

Concentration and Aggregation: In the solid state or in concentrated solutions, intermolecular hydrogen bonding can favor the formation of one tautomer over the other.[3]

Synthesis of this compound

The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[4] For the synthesis of this compound, the precursor would be 3-oxopentanenitrile.

Experimental Protocol: Synthesis

A detailed protocol for the synthesis of 3-alkyl-5-aminopyrazoles is provided below, adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound as a crystalline solid.

Spectroscopic Characterization

Due to the rapid tautomeric interconversion at room temperature, the NMR spectra of this compound will typically show a single set of averaged signals. To observe the individual tautomers, low-temperature NMR studies are required to slow the proton exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted and representative ¹H and ¹³C NMR chemical shifts for the tautomers of this compound. The predicted values are based on computational models and data from analogous compounds.

Table 1: Representative ¹H NMR Chemical Shifts (ppm)

| Proton | This compound (Predicted) | 5-ethyl-1H-pyrazol-3-amine (Predicted) | Notes |

| NH (ring) | ~11-13 | ~11-13 | Broad singlet, position is solvent and concentration dependent. |

| NH₂ (amino) | ~4.5-5.5 | ~4.5-5.5 | Broad singlet, exchanges with D₂O. |

| CH (ring) | ~5.3 | ~5.3 | Singlet. |

| CH₂ (ethyl) | ~2.5 | ~2.5 | Quartet. |

| CH₃ (ethyl) | ~1.2 | ~1.2 | Triplet. |

Table 2: Representative ¹³C NMR Chemical Shifts (ppm)

| Carbon | This compound (Predicted) | 5-ethyl-1H-pyrazol-3-amine (Predicted) | Notes |

| C3 | ~150 | ~160 | |

| C4 | ~90 | ~90 | |

| C5 | ~160 | ~150 | |

| CH₂ (ethyl) | ~20 | ~20 | |

| CH₃ (ethyl) | ~13 | ~13 |

Experimental Protocol: NMR Analysis for Tautomer Ratio Determination

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in a high-quality NMR tube.

-

Room Temperature Spectra: Acquire ¹H and ¹³C NMR spectra at room temperature (298 K) to observe the averaged signals.

-

Low-Temperature Analysis: Cool the sample in the NMR spectrometer in a stepwise manner (e.g., in 10 K increments) to a low temperature (e.g., down to 193 K or -80°C).[3]

-

Data Acquisition: At each temperature, allow the sample to equilibrate and acquire a ¹H NMR spectrum.

-

Data Analysis: At a sufficiently low temperature, the proton exchange will be slow on the NMR timescale, and separate signals for the two tautomers will be observed. The tautomeric ratio can be determined by integrating the signals corresponding to each tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and the hydrogen bonding in this compound.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

| Functional Group | Absorption Range | Notes |

| N-H (ring) | 3100-3300 | Broad, indicative of hydrogen bonding. |

| N-H (amino) | 3300-3500 | Two bands for asymmetric and symmetric stretching. |

| C-H (alkyl) | 2850-2960 | Stretching vibrations of the ethyl group. |

| C=N, C=C (ring) | 1500-1650 | Ring stretching vibrations. |

| N-H (bending) | 1600-1650 | Bending vibration of the amino group. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase spectra, dissolve the sample in a suitable solvent (e.g., chloroform or acetonitrile) and use an appropriate liquid cell.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellet) or the pure solvent (for solution).

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.

Computational Analysis of Tautomer Stability

In the absence of direct experimental data for the tautomeric equilibrium of this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[5] Calculations on related 3(5)-aminopyrazoles consistently show that the 3-amino tautomer (in this case, 5-ethyl-1H-pyrazol-3-amine) is energetically more stable.[2]

Table 4: Predicted Relative Stabilities of Tautomers

| Tautomer | Computational Method | Predicted Relative Energy (kJ/mol) | Predicted Population (%) (in vacuo, 298 K) |

| This compound | DFT (B3LYP/6-311++G(d,p)) | ~10-12 | ~1-5 |

| 5-ethyl-1H-pyrazol-3-amine | DFT (B3LYP/6-311++G(d,p)) | 0 (Reference) | ~95-99 |

Note: These are estimated values based on calculations for the parent 3-aminopyrazole and the known effect of electron-donating substituents. The actual values may vary depending on the solvent and temperature.

Conclusion

The tautomerism of this compound is a fundamental aspect of its chemical behavior, with the equilibrium predominantly favoring the 5-ethyl-1H-pyrazol-3-amine tautomer due to the electron-donating nature of the ethyl group. This guide has provided a framework for understanding and investigating this phenomenon, including synthetic and analytical protocols. For drug development professionals, a thorough characterization of the tautomeric state of such molecules is essential, as the different tautomers can exhibit distinct biological activities and physicochemical properties. While direct experimental data for this specific compound is limited, the principles and methodologies outlined here provide a robust approach for its study and application in a research setting.

References

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of New Synthetic Routes for Aminopyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Their prevalence in drug discovery is attributed to their versatile biological activities, including but not limited to, kinase inhibition in oncology and anti-inflammatory pathways. This technical guide provides an in-depth overview of modern synthetic strategies for accessing aminopyrazole compounds, with a focus on methodologies that offer improvements in yield, regioselectivity, and scalability. Detailed experimental protocols for key reactions are provided, alongside a comparative analysis of various synthetic routes. Furthermore, this guide visualizes the critical signaling pathways where aminopyrazole-based inhibitors have shown significant promise, offering a comprehensive resource for researchers in the field.

Introduction

The pyrazole nucleus, particularly when functionalized with an amino group, is a privileged scaffold in the development of small-molecule therapeutics. The ability of the aminopyrazole core to engage in a variety of non-covalent interactions with biological targets has led to its incorporation into numerous clinically approved drugs and investigational candidates.[1] Notably, aminopyrazole derivatives have been successfully developed as potent inhibitors of various protein kinases, playing a crucial role in the modulation of signaling pathways implicated in cancer and inflammatory diseases.[2][3]

The growing demand for novel aminopyrazole-based drug candidates necessitates the development of efficient and versatile synthetic methodologies. This guide explores both classical and contemporary approaches to the synthesis of 3-aminopyrazoles, 5-aminopyrazoles, and 3,5-diaminopyrazoles, providing a toolkit for chemists to design and execute the synthesis of diverse compound libraries for drug discovery programs.

Synthetic Routes to Aminopyrazole Compounds

The synthesis of the aminopyrazole core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the reaction.

Condensation of β-Ketonitriles with Hydrazines

One of the most established and versatile methods for the synthesis of 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines.[4] The reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile group.[5]

Workflow for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles:

Caption: Synthesis of 5-aminopyrazoles via hydrazone formation and cyclization.

This method is highly adaptable and tolerates a wide range of substituents on both the β-ketonitrile and the hydrazine starting materials.

Regioselective Synthesis of 3-Aminopyrazoles and 5-Aminopyrazoles

The reaction of unsymmetrical hydrazines with 1,3-dielectrophiles can lead to the formation of regioisomeric aminopyrazoles. Controlling the regioselectivity to favor either the 3-amino or 5-amino isomer is a significant challenge. Recent studies have shown that the reaction conditions can be tuned to achieve high levels of regioselectivity.[6]

-

Thermodynamic Control: Acidic conditions or heating in neutral solvents often favor the formation of the more stable 5-aminopyrazole isomer.[6]

-

Kinetic Control: The use of a strong base, such as sodium ethoxide, at low temperatures can favor the formation of the 3-aminopyrazole isomer by promoting the cyclization of the kinetically favored hydrazone intermediate.[6]

Logical Flow for Regioselective Aminopyrazole Synthesis:

References

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soc.chim.it [soc.chim.it]

- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]

Theoretical and Computational Elucidation of 3-ethyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-ethyl-1H-pyrazol-5-amine. Due to the limited specific research on this molecule, this document outlines generalized protocols and expected outcomes based on extensive studies of structurally similar pyrazole derivatives. The guide covers molecular structure, spectroscopic analysis, and potential biological activity, offering a framework for future in-silico and experimental investigations.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] this compound, a substituted aminopyrazole, represents a scaffold with potential for further functionalization in drug discovery programs.[3] Theoretical and computational studies are invaluable tools for predicting the physicochemical properties, reactivity, and biological interactions of such molecules, thereby accelerating the drug development process.[4]

This guide details the common computational and experimental techniques used to characterize aminopyrazole derivatives, providing researchers with a robust workflow for investigating this compound.

Molecular and Physicochemical Properties

The fundamental properties of this compound are essential for its characterization and handling.

| Property | Value | Source |

| Molecular Formula | C5H9N3 | PubChem |

| Molecular Weight | 111.15 g/mol | [5] |

| Canonical SMILES | CCC1=CC(=NNC1)N | PubChem |

| InChI Key | LSYNGBPOAACXTH-UHFFFAOYSA-N | PubChem |

| Hazard Statements | H302, H315, H319, H335 | [5] |

Table 1: Key physicochemical and safety data for this compound.[5]

Synthesis and Characterization

General Synthesis of 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles is well-established and typically involves the condensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. A common and efficient method is the reaction of β-ketonitriles with hydrazine.[6] For this compound, a plausible synthetic route would involve the cyclization of 3-oxopentanenitrile with hydrazine hydrate.

Experimental Protocol: Synthesis of a 3-Substituted-1H-pyrazol-5-amine

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Reaction Conditions: The mixture is typically refluxed for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 5-aminopyrazole.[4]

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation of pyrazole derivatives.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of pyrazoles can be complex due to prototropic tautomerism, where the N-H proton can exchange between the two nitrogen atoms of the ring. This can lead to broad or absent N-H signals.[7] The ethyl group would exhibit a characteristic triplet and quartet pattern.

-

¹³C NMR: Tautomeric exchange can also affect the ¹³C NMR spectrum, potentially causing the C3 and C5 signals to merge or be difficult to assign definitively without advanced 2D NMR techniques like HMBC and HSQC.[7][8]

3.2.2. Infrared (IR) Spectroscopy

-

N-H Stretching: A key feature in the IR spectra of pyrazoles is the N-H stretching band. In the solid state, strong intermolecular N-H···N hydrogen bonding results in a very broad absorption band, often centered around 2600-3200 cm⁻¹.[7]

-

Ring Vibrations: The pyrazole ring exhibits characteristic stretching and bending vibrations in the fingerprint region (1200-1600 cm⁻¹), corresponding to C=C and C=N stretching modes.[7][9]

| Spectroscopic Feature | Expected Chemical Shift / Wavenumber | Notes |

| ¹H NMR (N-H) | Variable, often broad | Dependent on solvent and concentration |

| **¹H NMR (Ethyl CH₂) ** | ~2.5 ppm (quartet) | |

| ¹H NMR (Ethyl CH₃) | ~1.2 ppm (triplet) | |

| ¹³C NMR (C3/C5) | 140-160 ppm | Tautomerism may lead to averaged signals |

| IR (N-H stretch) | 2600-3200 cm⁻¹ (broad) | Due to strong hydrogen bonding[7] |

| IR (C=N, C=C stretch) | 1400-1600 cm⁻¹ | Characteristic of the pyrazole ring[7] |

Table 2: Expected spectroscopic data for this compound based on similar pyrazole derivatives.

Computational Studies

Computational chemistry provides deep insights into the molecular properties and reactivity of pyrazole derivatives.[4]

Density Functional Theory (DFT) Calculations

DFT is a powerful method for investigating the electronic structure of molecules.[4]

Methodology: DFT Calculation Workflow

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-311+G(d,p) basis set is commonly employed for this purpose.[10]

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the IR spectrum.[11]

-

Electronic Property Analysis: Key electronic properties are calculated, including:

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined to understand the molecule's electronic stability and reactivity.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to identify electron-rich and electron-poor regions, which can indicate sites for electrophilic and nucleophilic attack.

-

Mulliken Charge Analysis: This analysis provides the charge distribution across the atoms in the molecule, offering insights into its polarity and reactivity.[4]

-

Caption: A typical workflow for DFT calculations on a small molecule.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[4] This is particularly relevant for drug development.

Methodology: Molecular Docking Protocol

-

Target Selection: A biologically relevant protein target is chosen. For pyrazole derivatives, common targets include kinases and enzymes involved in inflammatory pathways.[1]

-

Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared (e.g., by energy minimization). The protein receptor structure is obtained from a database like the Protein Data Bank (PDB) and prepared by removing water molecules and adding hydrogen atoms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site of the receptor.

-

Analysis: The results are analyzed to identify the most stable binding pose and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[10]

Potential Biological Activity and Signaling Pathways

-

Anti-inflammatory Activity: Many pyrazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes or by modulating cytokine production (e.g., TNF-α, IL-6).[1]

-

Antimicrobial Activity: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[9][12]

-

Anticancer Activity: Certain pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10]

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H9N3 | CID 21991095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 12. Eco‐friendly Regioselective Synthesis, Biological Evaluation of Some New 5‐acylfunctionalized 2‐(1H‐pyrazol‐1‐yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3-ethyl-1H-pyrazol-5-amine: A Technical Guide for Drug Discovery

Introduction: The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, leading to their successful development as therapeutic agents. Within this class, aminopyrazoles, and specifically 5-aminopyrazoles, have garnered significant attention as versatile frameworks for the design of targeted therapies. This technical guide focuses on the potential therapeutic targets of 3-ethyl-1H-pyrazol-5-amine, a member of the 5-aminopyrazole family. While direct experimental data on this specific molecule is limited in publicly available literature, a comprehensive analysis of structurally related compounds allows for the inference of its likely biological targets and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of potential applications, supporting quantitative data from analogous compounds, experimental methodologies, and relevant signaling pathways.

Inferred Therapeutic Potential Based on Structural Analogs

The this compound scaffold features a core 5-aminopyrazole structure with a small alkyl substituent at the 3-position. Structure-activity relationship (SAR) studies of numerous aminopyrazole derivatives indicate that this class of compounds frequently acts as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders.[3][4]

Based on the extensive research into aminopyrazole derivatives, the primary potential therapeutic targets for this compound are likely to be within the kinome . Additionally, other enzyme families and receptor systems have been identified as targets for related pyrazole compounds.

Potential Kinase Targets

Aminopyrazole derivatives have been shown to inhibit a variety of kinases, often by competing with ATP for binding to the kinase domain. The amino group at the 5-position and the pyrazole ring nitrogens are often crucial for forming hydrogen bonds with the hinge region of the kinase.[5] The substituent at the 3-position can influence potency and selectivity.

Janus Kinases (JAKs)

The JAK/STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. Aberrant JAK activity is implicated in autoimmune diseases and cancers. Several 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[6]

Quantitative Data for Representative JAK Inhibitors with Aminopyrazole Scaffolds:

| Compound ID | R1 Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |

| 3a | H | - | - | - | [6] |

| 3f | Not Specified | 3.4 | 2.2 | 3.5 | [6] |

| Ruxolitinib | - | 97% inhib. @ 20nM | 99% inhib. @ 20nM | 95% inhib. @ 20nM | [6] |

Note: Data for compound 3a was presented as improved inhibition at 10 µM without specific IC50 values.

JAK/STAT Signaling Pathway

References

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of 3-Ethyl-1H-pyrazol-5-amine and its Analogs for Kinase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a class of enzymes that play a pivotal role in the regulation of a wide array of cellular processes, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors that have received FDA approval. This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This technical guide provides a comprehensive overview of the preliminary screening of 3-ethyl-1H-pyrazol-5-amine and its analogs as potential kinase inhibitors. While specific quantitative data for this compound is not extensively available in the public domain, this guide consolidates data from structurally related aminopyrazole derivatives to highlight the therapeutic promise of this compound class. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to aid researchers in the early stages of drug discovery.

Data Presentation: Inhibitory Activity of Aminopyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected aminopyrazole-based compounds against various kinases and their anti-proliferative effects on cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Selected Aminopyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Afuresertib | Akt1 | 0.08 (Ki) | [1] |

| Compound 2 | Akt1 | 1.3 | [2] |

| Compound 6 | Aurora A | 160 | [1] |

| AT9283 | Aurora A | ~3 | [3] |

| AT9283 | Aurora B | ~3 | [3] |

| Compound 17 | Chk2 | 17.9 | [2] |

| Compound 24 | CDK1 | 2380 | [2] |

| Compound 25 | CDK1 | 1520 | [2] |

| Compound 1b | Haspin | 57 | |

| Compound 1c | Haspin | 66 | |

| 43d | CDK16 | 33 | [4] |

Table 2: Anti-proliferative Activity of Selected Aminopyrazole Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Afuresertib | HCT116 | Colon | 0.95 |[1][2] | | Compound 6 | HCT116 | Colon | 0.39 |[1] | | Compound 6 | MCF-7 | Breast | 0.46 |[1] | | Compound 17 | HepG2 | Liver | 10.8 |[2] | | Compound 17 | HeLa | Cervical | 11.8 |[2] | | Compound 17 | MCF-7 | Breast | 10.4 |[2] | | Compound 24 | HepG2 | Liver | 0.05 |[2] | | Compound 24 | HCT116 | Colon | 1.68 |[2] | | Compound 25 | HCT116 | Colon | 0.035 |[2] | | Compound 10d | PC-3 | Prostate | 21.9 - 28.6 |[5] | | Compound 10d | MCF-7 | Breast | 3.90 - 35.5 |[5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the preliminary screening of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[1][6]

Materials:

-

Recombinant human kinase enzyme

-

Specific kinase substrate (e.g., peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white, flat-bottom assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.

-

Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.

-

Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO

-

96-well clear cell culture plates

-

Microplate reader (absorbance at 490-570 nm)

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Western Blotting for Phospho-protein Analysis

This protocol is used to determine the effect of the inhibitor on the phosphorylation state of a target kinase or its downstream substrates within a cellular context.[8]

Materials:

-

Cancer cell line of interest

-

Test compounds

-

Ice-cold PBS

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat them with the test compound at various concentrations and for different time points.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the ECL substrate and capture the signal using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

The following diagrams illustrate key concepts in the preliminary screening of kinase inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-ethyl-1H-pyrazol-5-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-1H-pyrazol-5-amine is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature, possessing both a reactive amine group and a pyrazole core, allows for the construction of a diverse range of fused heterocyclic systems. This scaffold is of significant interest as it forms the core of numerous compounds with potent biological activities, most notably as kinase inhibitors for therapeutic applications in oncology and inflammatory diseases.